1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione
Overview
Description
“1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione” is a chemical compound with the molecular formula C6H6N4O2 . It has a molecular weight of 166.14 g/mol . The IUPAC name for this compound is 1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[4,3-d]pyrimidine core with a methyl group attached . The InChI string is InChI=1S/C6H6N4O2/c1-10-4-3(2-7-10)8-6(12)9-5(4)11/h2H,1H3,(H2,8,9,11,12) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 166.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 76 Ų . The exact mass and monoisotopic mass are 166.04907545 g/mol .Scientific Research Applications
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Specific Scientific Field : Cancer Research, specifically in the development of CDK2 inhibitors .
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Methods of Application or Experimental Procedures : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds (4–13) as well as the thioglycoside derivatives (14, 15) were designed and synthesized as novel CDK2 targeting compounds .
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Results or Outcomes Obtained : The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . Of these compounds, 14 & 15 showed the best cytotoxic activities against the three cell lines with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively . Enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for the most potent anti-proliferative compounds . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
properties
IUPAC Name |
1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-4-3(2-7-10)8-6(12)9-5(4)11/h2H,1H3,(H2,8,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSBZVGKPGEDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433100 | |
Record name | 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione | |
CAS RN |
83824-38-8 | |
Record name | 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidine-5,7-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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